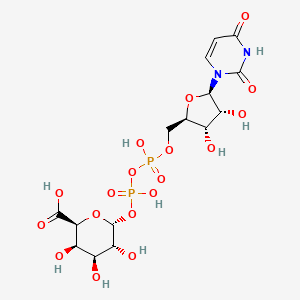
UDP-D-galacturonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UDP-D-Galacturonate, also known as udpgalacturonic acid or UDP-gal-ua, belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). This compound can be biosynthesized from alpha-D-galacturonic acid.
UDP-alpha-D-galacturonic acid is an UDP-D-galacturonic acid. It has a role as a mouse metabolite. It derives from an alpha-D-galacturonic acid. It is a conjugate acid of an UDP-alpha-D-galacturonate(3-).
科学的研究の応用
Plant Biology
Role in Pectin Synthesis
UDP-D-galacturonate is an essential precursor for the synthesis of pectin, a polysaccharide that provides structural integrity to plant cell walls. The biosynthesis of this compound involves the 4-epimerization of UDP-D-glucuronate, catalyzed by specific enzymes such as UDP-D-glucuronate 4-epimerase (GAE1) identified in Arabidopsis . This enzyme is crucial for producing this compound, which is then used by glycosyltransferases to form pectic structures in the cell wall .
Genetic Studies
Research has demonstrated that genes responsible for the biosynthesis of this compound are conserved across various plant species. Functional characterization of these genes provides insights into their evolutionary significance and their roles in plant development and response to environmental stress .
Microbial Fermentation
Metabolic Pathways
this compound is utilized by certain microorganisms as a carbon source. Studies have identified novel fermentation pathways in bacteria such as Lactobacillus, which can convert D-galacturonate derived from agricultural waste into valuable metabolites . The metabolic pathways include oxidative pathways that convert D-galacturonate into pyruvate and other intermediates, showcasing its potential for biotechnological applications in waste valorization .
Case Study: Anaerobic Fermentation
A study on anaerobic microbial communities enriched with D-galacturonate revealed the potential for converting pectin-rich substrates into short-chain fatty acids like acetate. This process not only aids in waste management but also contributes to bioenergy production .
Food Technology
Functional Properties
In food technology, this compound contributes to the gelling properties of pectin, making it vital for the production of jams, jellies, and other gelled products. The degree of methylation and the molecular weight of pectin influence its gelling ability, which is essential for texture and stability in food products .
Health Benefits
Galacturonides derived from this compound have been linked to several health benefits, including antioxidant properties and potential roles in cholesterol management . Research into these health-promoting compounds emphasizes the importance of this compound not only as a structural component but also as a functional ingredient in food products.
Biotechnology Applications
Enzyme Engineering
The enzymatic conversion of UDP-D-glucuronate to this compound has been exploited for biotechnological applications, including the development of recombinant enzymes that can enhance pectin synthesis. This approach can improve the efficiency of producing pectin from renewable resources .
Sustainable Production Methods
Recent advancements have focused on using microbial fermentation processes to produce this compound from inexpensive substrates. This method not only reduces production costs but also aligns with sustainable practices by utilizing agricultural waste .
Summary Table: Key Applications of this compound
化学反応の分析
4-Epimerization of UDP-D-Glucuronate
The primary route for UDP-GalA synthesis in plants involves the 4-epimerization of UDP-D-glucuronate (UDP-GlcA), catalyzed by UDP-D-glucuronate 4-epimerase (GAE1) .
-
Reaction :
UDP D glucuronate⇌UDP D galacturonate -
Enzyme Properties :
Direct Phosphorylation and Uridylylation of D-Galacturonate
An alternative pathway converts free D-galacturonate to UDP-GalA in two cytosolic steps :
-
Phosphorylation :
D Galacturonate+ATPGalAKα D galacturonate 1 phosphate+ADP-
Catalyzed by D-galacturonate kinase (GalAK) .
-
-
Uridylylation :
α D galacturonate 1 phosphate+UTPSLOPPYUDP D galacturonate+PPi-
Catalyzed by a promiscuous UDP-sugar pyrophosphorylase (SLOPPY) .
-
Decarboxylation to UDP-L-Arabinose
UDP-GalA undergoes decarboxylation via UDP-galacturonate decarboxylase (EC 4.1.1.67) to produce UDP-L-arabinose, a precursor for arabinan polysaccharides :
UDP D galacturonate⇌UDP L arabinose+CO2
Enzymatic Regulation and Inhibitors
-
UDP-Xylose Inhibition : UDP-Xyl competes with UDP-GlcA for binding to GAE1, reducing epimerase activity by up to 50% at 2 mM concentrations .
-
Cofactor Dependency : The epimerase requires bound NAD+/NADP+ for activity but does not depend on free cofactors or divalent cations .
Compartmentalization in Plant Cells
| Pathway | Location | Key Enzymes | Transport |
|---|---|---|---|
| Epimerization | Golgi lumen | GAE1 (UDP-GlcA 4-epimerase) | UDP-GlcA transported from cytosol to Golgi |
| D-Galacturonate conversion | Cytosol | GalAK, SLOPPY | UDP-GalA transported to Golgi for pectin synthesis |
Structural and Functional Insights
-
Role : Serves as a glycosyl donor in pectin biosynthesis (e.g., homogalacturonan) .
-
Transport : UDP-GalA is shuttled from the cytosol to the Golgi via unidentified transporters for polysaccharide assembly .
This compound’s reactions highlight its dual role in anabolic and catabolic pathways, with tight regulation ensuring metabolic flexibility in diverse organisms.
特性
分子式 |
C15H22N2O18P2 |
|---|---|
分子量 |
580.28 g/mol |
IUPAC名 |
(2S,3R,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/t4-,6-,7+,8-,9-,10-,11+,12-,14-/m1/s1 |
InChIキー |
HDYANYHVCAPMJV-GXNRKQDOSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)O)O)O)O)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
物理的記述 |
Solid |
同義語 |
UDP-gal-UA UDP-galacturonic acid uridine 5'-(alpha-D-galactopyranosyluronic acid pyrophosphate) uridine diphosphogalacturonic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















